molecular formula C14H17NO4 B6606013 tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 2413897-76-2

tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No. B6606013
CAS RN: 2413897-76-2
M. Wt: 263.29 g/mol
InChI Key: PKNAWHAAZFXAGI-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, also known as 6-OH-TQC, is an organic compound belonging to the class of quinoline carboxylates. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. 6-OH-TQC is most commonly used as a reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of novel heterocyclic compounds, such as quinoline derivatives, and in the study of the reactivity of quinoline carboxylates.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is not well understood. However, it is believed that the oxidation of tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide results in the formation of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, which then acts as a catalyst in the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate are not well understood. However, it is believed that tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other substances. In addition, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle. However, tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has some limitations. For example, it is not very soluble in water and has a relatively low boiling point, which can make it difficult to use in certain experiments.

Future Directions

Future research on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate could focus on developing new synthetic methods for its production and exploring its potential applications in other areas. Additionally, further research could be conducted to gain a better understanding of its biochemical and physiological effects, as well as its potential therapeutic applications. Other areas of research could include the development of new catalysts based on tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate and the study of its reactivity with other organic compounds.

Synthesis Methods

Tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is typically synthesized through a two-step reaction involving the condensation of 2-aminobenzophenone and tert-butyl acetate, followed by oxidation of the resulting tert-butyl 2-aminobenzophenone-1-carboxylate with hydrogen peroxide. The condensation reaction is carried out in an inert atmosphere at a temperature of 120-140°C, while the oxidation reaction is usually done at room temperature.

properties

IUPAC Name

tert-butyl 6-hydroxy-4-oxo-2,3-dihydroquinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNAWHAAZFXAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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